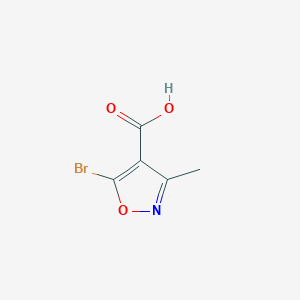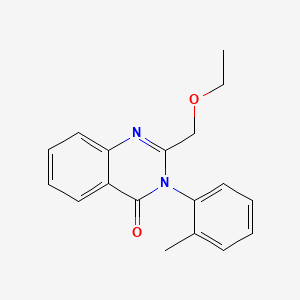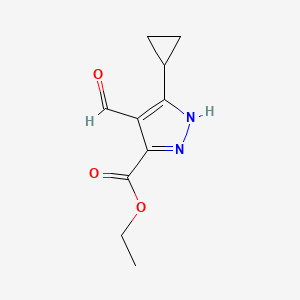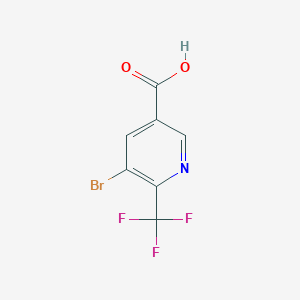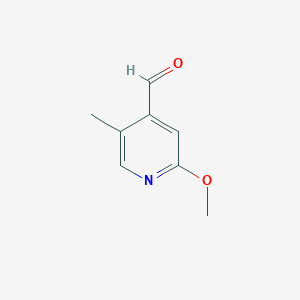
2-Methoxy-5-methylisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a substituted pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position. The methoxy and methyl groups can be introduced through selective alkylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base or catalyst.
Major Products Formed
Oxidation: 2-Methoxy-5-methyl-4-pyridinecarboxylic acid.
Reduction: 2-Methoxy-5-methyl-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets, thereby affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-pyridinecarboxaldehyde: Lacks the methyl group at the 5-position.
5-Methyl-4-pyridinecarboxaldehyde: Lacks the methoxy group at the 2-position.
4-Pyridinecarboxaldehyde: Lacks both the methoxy and methyl groups.
Uniqueness
2-Methoxy-5-methyl-4-pyridinecarboxaldehyde is unique due to the combined presence of the methoxy, methyl, and aldehyde groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1227515-61-8 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2-methoxy-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-4-9-8(11-2)3-7(6)5-10/h3-5H,1-2H3 |
Clé InChI |
VRJKJEVVCJDPCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)




